

Mohr's salt synthesis and crystallization procedure

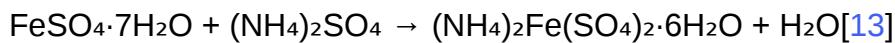
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Ferrous ammonium sulfate hexahydrate
Cat. No.:	B148024

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis and Crystallization of Mohr's Salt


Authored by: A Senior Application Scientist Introduction

Mohr's salt, known formally as ammonium iron(II) sulfate hexahydrate ($(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$), is a double salt of significant importance in analytical chemistry and various industrial applications.^{[1][2][3][4]} Named after the German chemist Karl Friedrich Mohr, this compound is prized for its stability and resistance to air oxidation compared to ferrous sulfate alone.^{[1][3][5]} This makes it an excellent primary standard in volumetric analysis, particularly in redox titrations for standardizing oxidizing agents like potassium permanganate.^[1] This guide provides a comprehensive overview of the synthesis and crystallization of Mohr's salt, detailing the underlying chemical principles, a robust experimental protocol, and critical considerations for achieving high purity and yield.

Theoretical Foundation

The synthesis of Mohr's salt is a crystallization process involving the combination of equimolar amounts of hydrated ferrous sulfate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$) and ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$) in an aqueous solution.^{[1][6][7][8]} The resulting double salt precipitates out of the solution upon cooling, forming characteristic light green monoclinic crystals.^{[9][10][11][12]}

The overall chemical equation for the synthesis is:

A crucial aspect of this synthesis is the addition of a small amount of dilute sulfuric acid.[1][6][7] This serves two primary purposes:

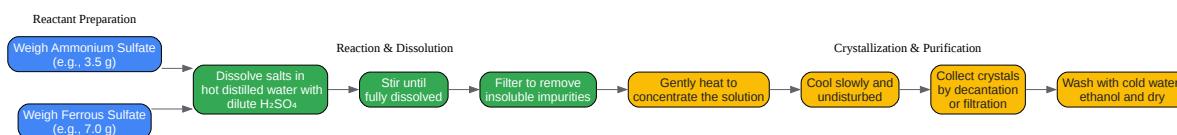
- Prevention of Hydrolysis: The ferrous ions (Fe^{2+}) in the solution have a tendency to hydrolyze, which can be suppressed by the acidic conditions provided by the sulfuric acid. [14][15][16][17]
- Inhibition of Oxidation: The acidic environment helps to prevent the oxidation of the ferrous (Fe^{2+}) ions to ferric (Fe^{3+}) ions by atmospheric oxygen.[1][14][16] The presence of ferric ions would result in a brownish or yellowish tint to the crystals and compromise their purity.[3][5][15][18]

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the synthesis and crystallization of Mohr's salt.

Materials and Equipment

Reagents	Equipment
Ferrous sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)	Beakers (250 mL)
Ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$)	Conical flask
Dilute sulfuric acid (H_2SO_4)	Glass rod
Distilled water	Funnel and filter paper
Ethanol (optional, for washing)	Watch glass
Heating mantle or Bunsen burner	
Tripod stand and wire gauze	
Crystallizing dish or beaker for cooling	


Stoichiometric Calculations

To ensure an equimolar reaction, the masses of the reactants must be calculated based on their molar masses.

Compound	Molar Mass (g/mol)
FeSO ₄ ·7H ₂ O	278.01
(NH ₄) ₂ SO ₄	132.14
(NH ₄) ₂ Fe(SO ₄) ₂ ·6H ₂ O	392.14

For a typical laboratory preparation, a common starting quantity is 7.0 g of ferrous sulfate heptahydrate. The corresponding equimolar amount of ammonium sulfate is approximately 3.5 g.[6][14]

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of Mohr's salt.

Step-by-Step Procedure

- Preparation of Reactant Solution:
 - Accurately weigh approximately 7.0 g of ferrous sulfate heptahydrate and 3.5 g of ammonium sulfate.[6][14]

- Transfer both salts into a clean 250 mL beaker.
- Add about 20 mL of distilled water and 2-3 mL of dilute sulfuric acid to the beaker. The acid is crucial to prevent the hydrolysis of the ferrous sulfate.[14][15]
- Gently heat the mixture while stirring continuously with a glass rod until the salts are completely dissolved. Avoid boiling the solution, as this can promote the oxidation of Fe^{2+} to Fe^{3+} .[3][15]

- **Filtration:**
 - If the solution contains any suspended impurities, filter it while hot through a fluted filter paper into a clean crystallizing dish or beaker. This will ensure a pure final product.
- **Crystallization:**
 - Gently heat the clear filtrate to concentrate the solution. To check if the crystallization point has been reached, dip the end of a glass rod into the solution and then blow on it; the formation of a solid crust indicates that the solution is saturated.
 - Once the crystallization point is reached, turn off the heat and cover the dish with a watch glass.
 - Allow the solution to cool down slowly and without disturbance. Slow cooling is essential for the formation of large, well-defined crystals.[6] Rapid cooling will result in the formation of smaller, less pure crystals.
- **Isolation and Drying of Crystals:**
 - Once a significant amount of light green crystals have formed, carefully decant the mother liquor (the remaining solution).
 - Wash the crystals with a small amount of cold distilled water or a 1:1 mixture of cold water and ethanol to remove any adhering impurities.[14]
 - Dry the crystals by gently pressing them between sheets of filter paper.
 - The final product should be pale green, octahedral crystals.[6]

Self-Validating System and Causality

The success of this synthesis relies on a few key principles that create a self-validating system:

- Color as an Indicator of Purity: The pale green color of the crystals is a direct indicator of the presence of the ferrous (Fe^{2+}) ion.^[6] If the crystals or the solution appear yellowish or brownish, it signifies the oxidation to ferric (Fe^{3+}) ions, indicating that the experiment should be repeated with more stringent precautions against oxidation, such as ensuring the presence of sufficient sulfuric acid and avoiding overheating.^{[3][15]}
- Crystal Morphology: The formation of well-defined, octahedral crystals is a sign of a successful and controlled crystallization process.^[6] The slow cooling step is causally linked to the formation of larger and more perfect crystals.
- Yield Calculation: The theoretical yield of Mohr's salt can be calculated based on the initial mass of the limiting reactant (in this case, typically ferrous sulfate). The actual yield obtained can then be compared to the theoretical yield to determine the percentage yield of the reaction. A lower-than-expected yield may indicate losses during transfers or filtration.^[19]

Conclusion

The synthesis of Mohr's salt is a classic and reliable laboratory procedure that illustrates fundamental principles of stoichiometry, solubility, and crystallization. By carefully controlling the experimental conditions, particularly the acidity of the solution and the rate of cooling, researchers can consistently produce high-purity crystals of this important analytical reagent. The inherent stability of Mohr's salt, a direct result of its double salt structure, makes it an invaluable tool for professionals in research and drug development who require a dependable source of ferrous ions.^{[1][3]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. testbook.com [testbook.com]
- 3. byjus.com [byjus.com]
- 4. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]
- 5. Crystal growing: Mohr's salt [dmishin.blogspot.com]
- 6. Preparation of Mohr's salt in Chemistry: Definition, Types and Importance | AESL [akash.ac.in]
- 7. testbook.com [testbook.com]
- 8. Ferrous Ammonium Sulfate: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 9. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]
- 10. scribd.com [scribd.com]
- 11. aakash.ac.in [akash.ac.in]
- 12. Mohr's Salt [dmishin.github.io]
- 13. fchpt.stuba.sk [fchpt.stuba.sk]
- 14. Preparation of Mohr's Salt: Step-by-Step Guide for Students [vedantu.com]
- 15. byjus.com [byjus.com]
- 16. quora.com [quora.com]
- 17. brainly.in [brainly.in]
- 18. Mohr's Salt By Unacademy [unacademy.com]
- 19. issr.edu.kh [issr.edu.kh]
- To cite this document: BenchChem. [Mohr's salt synthesis and crystallization procedure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b148024#mohr-s-salt-synthesis-and-crystallization-procedure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com